molecular formula C22H25FN2O4 B6562447 N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091057-98-5

N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B6562447
CAS No.: 1091057-98-5
M. Wt: 400.4 g/mol
InChI Key: CGNHVUSERYAZCK-UHFFFAOYSA-N
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Description

This compound is a diamide featuring a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group and a 4-fluorophenylmethyl moiety. The ethanediamide bridge connects these groups, conferring rigidity and influencing molecular interactions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-28-19-5-3-2-4-18(19)22(10-12-29-13-11-22)15-25-21(27)20(26)24-14-16-6-8-17(23)9-7-16/h2-9H,10-15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHVUSERYAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H24FNO3C_{21}H_{24}FNO_3 and a molecular weight of 357.4 g/mol. The structure features a fluorophenyl group, a methoxyphenyl group, and an oxan-4-ylmethyl moiety, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxan-4-ylmethyl Intermediate : This is achieved through the reaction of 2-methoxyphenyl with an oxane derivative.
  • Fluorination : A fluorinating agent such as diethylaminosulfur trifluoride (DAST) is employed to introduce the fluorine atom.
  • Coupling with Benzamide : The final step involves coupling the fluorinated intermediate with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or EDC in the presence of a catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxyphenyl group enhances binding affinity and specificity. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit cholinesterases, which are critical in neurotransmission processes. Studies indicate that similar compounds exhibit IC50 values comparable to known inhibitors like tacrine .
  • Modulation of Receptor Function : The compound may influence receptor activities through competitive or non-competitive mechanisms.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Case Study 1: Cholinesterase Inhibition

In a study focusing on cholinesterase inhibitors, derivatives similar to this compound were synthesized and tested. The results indicated significant inhibition of acetylcholinesterase, with certain derivatives showing selectivity over butyrylcholinesterase .

Case Study 2: Antioxidant Activity

Another investigation explored the antioxidant potential of structurally related compounds. These studies employed various assays to measure free radical scavenging activity, revealing that some derivatives effectively reduced oxidative stress markers in vitro.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
This compoundC21H24FNO3Cholinesterase InhibitionTBD
TacrineC13H14N2OCholinesterase Inhibition0.1 - 0.5
DonepezilC24H29NO3Cholinesterase Inhibition0.5 - 1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxane/Oxazinan Rings

a) N'-(3-Fluoro-4-methylphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (BF38450)
  • Structural Differences : The 3-fluoro-4-methylphenyl group replaces the 4-fluorophenylmethyl moiety.
  • Implications : The altered substitution pattern may reduce steric hindrance while increasing lipophilicity compared to the target compound .
  • Molecular Weight : 400.44 g/mol (vs. ~407–420 g/mol estimated for the target compound).
b) N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
  • Structural Differences : An oxazinan ring replaces the oxane core, with a sulfonyl group at position 3.
  • Molecular Weight : 479.52 g/mol.

Bisamide Derivatives with Varied Substituents

a) N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44)
  • Structural Differences : A bisamide with a 4-chlorophenyl linker and trifluoromethylphenyl termini.
  • Implications : The trifluoromethyl groups increase electron-withdrawing effects and metabolic stability but may reduce solubility compared to the methoxy group in the target compound .
  • Molecular Weight : 526.85 g/mol.
b) N,N′-((4-(Diethylamino)phenyl)methylene)dipentanamide (Compound 58)
  • Structural Differences: A diethylamino group and flexible pentanamide chains replace the rigid oxane and fluorophenyl groups.
  • Implications: Increased flexibility and basicity (due to diethylamino) may enhance interaction with charged targets but reduce selectivity .

Oxamide Derivatives with Halogenated Substitutents

a) N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
  • Structural Differences : A chloro-methylphenyl group replaces the fluorophenylmethyl moiety.
  • Implications : Chlorine’s higher lipophilicity may improve tissue penetration but increase toxicity risks compared to fluorine .
  • Molecular Weight : ~393–400 g/mol.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Implications
Target Compound Oxane-linked diamide 4-Fluorophenylmethyl, 2-methoxyphenyl ~407–420 (estimated) Balanced polarity, rigidity
BF38450 Oxane-linked diamide 3-Fluoro-4-methylphenyl 400.44 Increased lipophilicity
N-({3-[(4-Fluorophenyl)sulfonyl]oxazinan}methyl)-N′-[2-(2-methoxyphenyl)ethyl] Oxazinan-linked diamide 4-Fluorophenylsulfonyl 479.52 Enhanced solubility, polar interactions
Compound 44 Bisamide 4-Chlorophenyl, trifluoromethylphenyl 526.85 High metabolic stability, low solubility
Compound 58 Flexible bisamide Diethylaminophenyl, pentanamide chains ~450–500 Flexibility, basicity
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide Oxamide 3-Chloro-4-methylphenyl ~393–400 High lipophilicity, potential toxicity

Research Findings and Implications

  • Synthetic Routes : The target compound and analogs (e.g., BF38450) are likely synthesized via condensation of substituted benzaldehydes with amides, as seen in bisamide derivatives .
  • Biological Activity : Fluorine and methoxy groups in the target compound may enhance target binding through electronegativity and π-stacking, respectively. Sulfonyl-containing analogs (e.g., ) show promise for high-resolution crystallography applications .

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